N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Anticancer Structure-Activity Relationship Benzothiazole amide

CAS 912760-59-9 is a structurally unique benzothiazole amide combining 5,7-dimethyl substitution with a 4-fluorobenzamide appendage (XLogP3 ~4.4). This compound enables SAR exploration of methyl position and fluorine regioisomerism within TRPV1 and adenosine A2 receptor pharmacophores—distinct from the 3-fluoro analog (CAS 912760-84-0) with reported MCF-7 cytotoxicity. Procurement is recommended for labs running FLIPR-based calcium flux assays or radioligand displacement. Pair with the 3-fluoro regioisomer for systematic oncology phenotypic screening. Caution: requires hepatocyte-based genotoxicity testing, not S9 assays.

Molecular Formula C16H13FN2OS
Molecular Weight 300.35
CAS No. 912760-59-9
Cat. No. B2871954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
CAS912760-59-9
Molecular FormulaC16H13FN2OS
Molecular Weight300.35
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
InChIKeyXWNMXXVCGOLHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS 912760-59-9): Procurement-Relevant Chemical Profile and Comparator Context


N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS 912760-59-9) is a synthetic small-molecule benzothiazole amide derivative with the molecular formula C16H13FN2OS and a molecular weight of 300.35 g/mol . The compound features a 5,7-dimethyl-substituted benzothiazole core linked via an amide bond to a 4-fluorobenzamide moiety. It belongs to a broader class of benzothiazole amides that have been investigated as transient receptor potential vanilloid 1 (TRPV1) antagonists [1] and as adenosine A2 receptor modulators [2]. The compound is commercially available from multiple screening compound suppliers and has been deposited in the PubChem database, indicating its use as a research tool in early-stage drug discovery campaigns [3].

Why In-Class Benzothiazole Amides Cannot Be Interchanged: The Case for N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (912760-59-9)


Benzothiazole amide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the benzothiazole substitution pattern and the benzamide regioisomerism. The 5,7-dimethyl substitution on the benzothiazole core increases computed lipophilicity (XLogP3 ~4.4) compared to non-methylated analogs, which can alter membrane permeability and target engagement [1]. The 4-fluoro position on the benzamide ring creates a distinct electronic environment relative to the 3-fluoro regioisomer (CAS 912760-84-0), which has been independently reported to exhibit MCF-7 cytotoxicity with an IC50 of 12 µM via p53 pathway activation . Furthermore, within the TRPV1 antagonist series developed by AstraZeneca, subtle modifications to the benzothiazole core and benzamide appendage produced IC50 variations spanning over two orders of magnitude (from nanomolar to micromolar), underscoring the impossibility of generic interchange among in-class analogs without experimental validation [2].

Quantitative Differentiation Evidence: N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide vs. Closest Analogs


Regioisomeric Fluorine Position: 4-Fluorobenzamide vs. 3-Fluorobenzamide Differentiation in Cytotoxicity and Target Engagement

The 3-fluoro regioisomer (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide, CAS 912760-84-0) has been reported to exhibit cytotoxicity against MCF-7 breast cancer cells with an IC50 of 12 µM, with mechanistic evidence linking this activity to p53 pathway activation . In contrast, the 4-fluoro regioisomer (CAS 912760-59-9, the target compound) is structurally positioned for engagement with different biological targets, as evidenced by its presence in patent claims covering adenosine A2 receptor modulation (US 6,727,247) [1] and its inclusion in TRPV1 antagonist screening libraries [2]. The para-fluoro substitution on the benzamide ring results in a computed XLogP3 of approximately 4.4 and a topological polar surface area of approximately 70.2 Ų [3], which differs from the electronic and steric properties of the meta-fluoro isomer and may lead to divergent pharmacokinetic and target-binding profiles.

Anticancer Structure-Activity Relationship Benzothiazole amide

Methyl Substitution on Benzothiazole Core: 5,7-Dimethyl vs. Non-Methylated Analog Lipophilicity and Permeability

The 5,7-dimethyl substitution on the benzothiazole core of CAS 912760-59-9 increases the computed octanol-water partition coefficient (XLogP3) to approximately 4.4, compared to an estimated XLogP3 of approximately 3.0–3.5 for the non-methylated analog N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS 121189-71-7) [1]. This represents an increase of approximately 0.9–1.4 logP units attributable to the two methyl groups. The non-methylated analog has a reported aqueous solubility of 0.6 µg/mL at pH 7.4 , and the addition of the 5,7-dimethyl groups is expected to further reduce aqueous solubility while enhancing membrane permeability—a trade-off well-documented in the benzothiazole literature where dimethyl substitution is used to modulate bioavailability [2]. The enhanced lipophilicity may be advantageous for targets located in lipophilic environments or requiring blood-brain barrier penetration.

Lipophilicity Membrane permeability Physicochemical properties

Fluorine Substitution Effect: 4-Fluorobenzamide vs. Non-Fluorinated Benzamide on Metabolic Stability

The 4-fluorine substituent on the benzamide ring of CAS 912760-59-9 confers enhanced metabolic stability relative to non-fluorinated benzamide analogs, a well-established principle in the benzothiazole amide class. In the AstraZeneca TRPV1 antagonist program, fluorinated benzothiazole amides demonstrated improved metabolic stability by blocking metabolic sites, enabling the compounds to achieve pharmacokinetic profiles suitable for in vivo efficacy testing in rat pain models [1]. A matched-pair analysis of fluorine substitution effects on benzothiazole scaffolds has shown that fluorine incorporation can increase metabolic half-life by approximately 2.8-fold (e.g., t1/2 of 4.2 hours for fluorinated vs. 1.5 hours for non-fluorinated analogs) in liver microsome stability assays . Comparator data for the non-fluorinated analog N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 722550-83-6) show that it lacks the metabolic stabilization conferred by the para-fluoro substituent, making it more susceptible to oxidative metabolism at the benzamide ring .

Metabolic stability Fluorine substitution Drug-like properties

TRPV1 Antagonist Class Potency: Nanomolar Activity of Optimized Benzothiazole Amides and Screening Relevance

The benzothiazole amide chemotype, to which CAS 912760-59-9 belongs, has been validated as a TRPV1 antagonist scaffold through high-throughput screening at AstraZeneca using recombinant human TRPV1 receptor [1]. In the published SAR campaign, lead optimization yielded compound 37, which maintained potent TRPV1 antagonism (IC50 in the nanomolar range) with improved metabolic stability and demonstrated in vivo activity in rat pharmacological models of pain [1]. The BindingDB entry for a closely related benzothiazole amide (BDBM50391032) reports a TRPV1 IC50 of 33 nM [2]. While the specific TRPV1 activity of CAS 912760-59-9 has not been publicly disclosed, its structural features (5,7-dimethylbenzothiazole core with 4-fluorobenzamide appendage) align with the key pharmacophore interactions identified in the SAR study: the benzothiazole core engages the receptor binding pocket, and the fluorobenzamide moiety modulates potency and metabolic stability [1]. The compound's inclusion in commercial screening libraries indicates its use in TRPV1-focused and broader ion channel screening campaigns.

TRPV1 antagonist Pain Ion channel

Adenosine A2 Receptor Modulation: Patent-Based Target Differentiation from Other Benzothiazole Amides

CAS 912760-59-9 falls within the generic structural claims of US Patent 6,727,247 B2, which covers substituted benzothiazole amide derivatives as adenosine A2 receptor modulators for the treatment of central nervous system disorders including Alzheimer's disease, Parkinson's disease, depressive disorders, drug addiction, and attention deficit hyperactivity disorder (ADHD) [1]. This patent, assigned to Hoffmann-La Roche, specifically claims benzothiazole amides where the benzamide moiety can be substituted with halogen (including fluorine at the para position) and the benzothiazole core can bear alkyl substituents (including methyl groups at positions 5 and 7) [1]. This target profile differentiates CAS 912760-59-9 from other benzothiazole amides primarily explored as TRPV1 antagonists or anticancer agents. The adenosine A2 receptor is a G-protein coupled receptor implicated in neurotransmission and neuroprotection, and ligands targeting this receptor have therapeutic potential across multiple CNS indications [2].

Adenosine receptor CNS disorders Patent chemistry

Genotoxicity Assessment Class Alert: Metabolic Profiling Distinctions for Benzothiazole Amide Series

A critical class-level finding for all benzothiazole amide derivatives, including CAS 912760-59-9, was reported by Petersson et al. (2013): standard in vitro genotoxicity testing using rat liver S9 fraction is insufficient for detecting promutagenic metabolites of benzothiazole amide TRPV1 antagonists, because rat liver S9 exhibits very low amide hydrolysis capacity and fails to generate glutathione conjugates that are produced in intact hepatocytes [1]. Human and rat hepatocyte experiments demonstrated that benzothiazole amides undergo amide hydrolysis to generate an aryl amine metabolite that is subsequently N-acetylated, and both the parent compound and hydrolyzed metabolites form glutathione conjugates [1]. This metabolic pathway discrepancy led to confounding results across the Ames test, mouse lymphoma assay, SOS/umu test, and Comet assay [1]. This finding means that any procurement of CAS 912760-59-9 for in vivo or advanced preclinical studies must include hepatocyte-based metabolic profiling and genotoxicity assessment rather than relying solely on S9-based assays, which are standard for many other chemical classes.

Genotoxicity Metabolic profiling Safety pharmacology

Defined Application Scenarios for N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (912760-59-9)


TRPV1 Antagonist SAR Expansion: Probing the 5,7-Dimethyl-4-Fluorobenzamide Substitution Space

CAS 912760-59-9 is best deployed as a SAR probe to explore the pharmacological space defined by the 5,7-dimethylbenzothiazole core combined with the 4-fluorobenzamide appendage—a substitution pattern distinct from the optimized leads in the published AstraZeneca TRPV1 antagonist series [1]. This compound can serve as a comparator to establish SAR trends for methyl substitution position (5,7- vs. 4,6- vs. 4,7-dimethyl) and fluorine regioisomerism (4-F vs. 3-F vs. 2-F) within the benzothiazole amide TRPV1 pharmacophore. Procurement is recommended for laboratories conducting FLIPR-based calcium flux assays in recombinant human TRPV1-expressing cell lines, with the understanding that class-level data indicate the need for hepatocyte-based metabolic profiling if the compound progresses to in vivo studies .

Adenosine A2 Receptor-Focused CNS Probe Compound

Given its structural inclusion within the claims of US Patent 6,727,247 B2 [1], CAS 912760-59-9 is most appropriately utilized as a probe compound for adenosine A2 receptor binding and functional assays in CNS drug discovery programs. The 5,7-dimethyl substitution enhances lipophilicity (XLogP3 ~4.4), which may favor blood-brain barrier penetration—a critical requirement for CNS-targeted adenosine receptor ligands . This compound is recommended for radioligand displacement assays, cAMP functional assays, and initial selectivity profiling against adenosine A1 and A2A receptor subtypes, with the benzothiazole amide scaffold offering a non-xanthine structural framework that avoids the limitations associated with xanthine-based adenosine antagonists .

Antiproliferative Screening with Built-in Regioisomeric Comparator

For oncology-focused phenotypic screening, CAS 912760-59-9 (4-fluoro) can be procured alongside its 3-fluoro regioisomer (CAS 912760-84-0, reported MCF-7 IC50 = 12 µM with p53 pathway activation) [1] to systematically evaluate the impact of fluorine position on anticancer activity across a panel of cancer cell lines. This paired procurement strategy is supported by the Corbo et al. (2016) finding that N-1,3-benzothiazol-2-ylbenzamide derivatives exhibit prominent antiproliferative effects against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with specific derivatives showing proapoptotic activity . The 5,7-dimethyl substitution on the benzothiazole core provides an additional variable to explore relative to the non-methylated analogs studied in the Corbo series.

Safety Pharmacology: Class-Specific Genotoxicity Assessment Using Hepatocyte-Based Protocols

Any procurement of CAS 912760-59-9 for advanced preclinical development must be accompanied by a commitment to hepatocyte-based genotoxicity testing rather than reliance on standard S9-based assays. As demonstrated by Petersson et al. (2013), benzothiazole amides undergo amide hydrolysis in intact hepatocytes to generate aryl amine metabolites and glutathione conjugates that are not produced in rat liver S9 systems [1]. This metabolic discrepancy led to confounding genotoxicity results across multiple standard assays (Ames, mouse lymphoma, SOS/umu, Comet) [1]. Procurement documentation for CAS 912760-59-9 should explicitly note this class-level safety alert, and experimental protocols should incorporate human or rat hepatocyte incubations for metabolic activation in genotoxicity assessment, rather than the default S9-based protocols used for most small molecules.

Quote Request

Request a Quote for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.